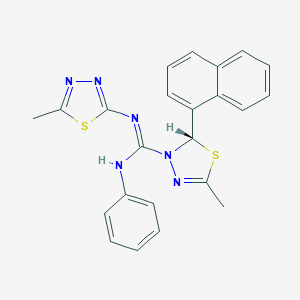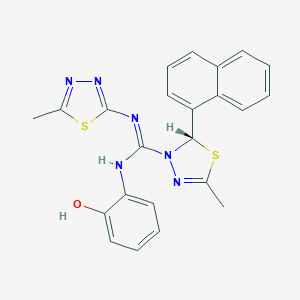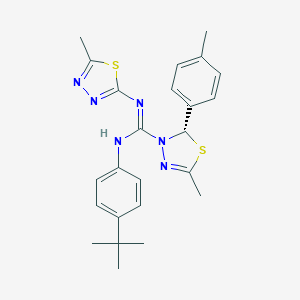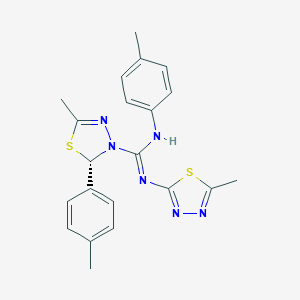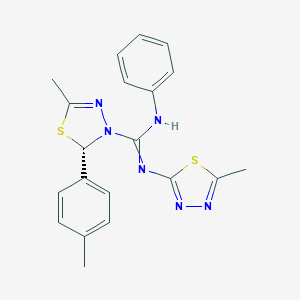![molecular formula C14H12F3N3O B215095 N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215095.png)
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mécanisme D'action
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in apoptosis and decreased cell proliferation.
Biochemical and physiological effects:
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to inhibit other kinases, such as ITK and TXK, which are also involved in B-cell receptor signaling. N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have an immunomodulatory effect, by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide is its potential to induce resistance, as has been observed with other BTK inhibitors. Further studies are needed to determine the optimal dosing and treatment schedule to minimize the risk of resistance.
Orientations Futures
There are several potential future directions for the development of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide as a therapeutic agent for B-cell malignancies. One area of focus is the combination of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide with other targeted therapies, such as venetoclax or lenalidomide, to enhance its anti-tumor activity. Another area of focus is the identification of biomarkers that can predict response to N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide, which could help guide patient selection and treatment planning. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide in patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the aniline and nicotinamide moieties, and the introduction of the methyl group. The exact details of the synthesis have not been disclosed in the literature.
Applications De Recherche Scientifique
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased cell proliferation.
Propriétés
Nom du produit |
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Formule moléculaire |
C14H12F3N3O |
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
N-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F3N3O/c1-18-13(21)11-6-3-7-19-12(11)20-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,21)(H,19,20) |
Clé InChI |
WGHZJKHVMKWKCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)
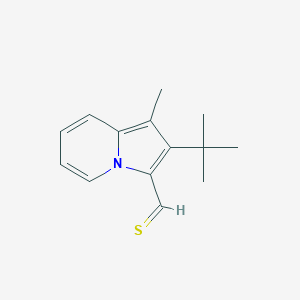
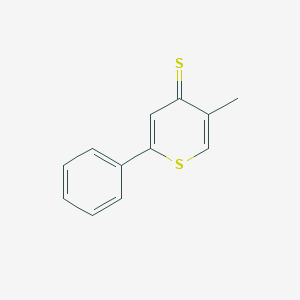
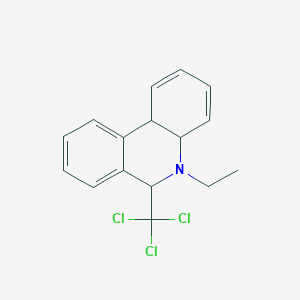
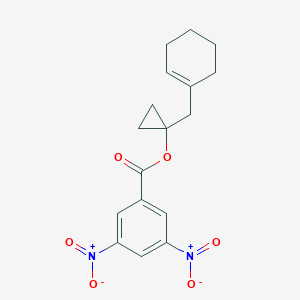
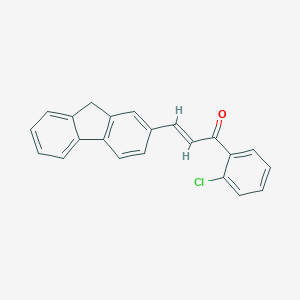
![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)
![3-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B215030.png)
![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)
